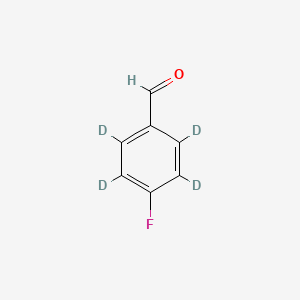

4-Fluorobenzaldehyde-2,3,5,6-D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of 4-Fluorobenzaldehyde. The incorporation of deuterium atoms into the molecular structure makes it a valuable tool in various scientific research fields, particularly in the study of pharmacokinetics and metabolic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4 typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the reaction process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of specialized equipment and deuterated reagents is essential to achieve the desired isotopic labeling .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form 4-fluorobenzoic acid, a reaction facilitated by strong oxidizing agents.

Key Findings :

-

The reaction proceeds via an electrophilic pathway, with the aldehyde group converting to a carboxylic acid .

-

Oxidation products are critical intermediates in pharmaceutical synthesis .

Reduction Reactions

Reduction of 4-Fluorobenzaldehyde-2,3,5,6-D4 yields 4-fluorobenzyl alcohol, a precursor for alcohols and ethers.

| Reaction Type | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Methanol, 0°C–25°C | 4-Fluorobenzyl alcohol | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | THF, reflux | 4-Fluorobenzyl alcohol |

Key Findings :

-

The fluorine substituent stabilizes the aldehyde group, influencing reduction kinetics.

-

Reduction products are used in polymer synthesis and fragrances.

Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) replaces the fluorine atom with nucleophiles like amines or thiols.

| Reaction Type | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| SₙAr | Morpholine | AlCl₃, 80°C–90°C | 4-Morpholinobenzaldehyde | |

| SₙAr | Piperidine | DMF, microwave irradiation | 4-Piperidinobenzaldehyde |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Fluorobenzaldehyde-2,3,5,6-D4 is widely utilized as a tracer in reaction mechanisms and kinetic studies. The presence of deuterium allows researchers to track the behavior of the compound during chemical reactions more effectively than with non-deuterated analogs. This capability is crucial for understanding reaction pathways and mechanisms.

Biology

In metabolic studies, this compound serves as a tracer to investigate the incorporation and transformation of deuterated compounds within biological systems. The unique isotopic labeling facilitates detailed tracking of metabolic pathways and enzymatic activities. For instance:

- Metabolic Stability : The presence of deuterium reduces the rate of metabolic degradation, allowing for prolonged observation of the compound's effects in biological assays.

- Enzymatic Activity : Studies have shown that deuterated compounds can influence enzyme kinetics, providing insights into metabolic processes.

Medicine

In drug development, this compound is used to create deuterated drug candidates that exhibit improved pharmacokinetic profiles. The deuterium substitution can lead to:

- Reduced Metabolic Degradation : This property enhances the bioavailability and efficacy of drugs.

- Enhanced Drug Stability : Deuterated drugs often show increased resistance to metabolic breakdown compared to their non-deuterated counterparts.

Recent research indicates that derivatives of 4-Fluorobenzaldehyde have demonstrated cytotoxic effects against cancer cells. For example:

- A derivative known as 4-Fluorobenzaldehyde Thiosemicarbazone exhibited significant antiproliferative activity against prostate cancer cells (PC-3), with an IC50 value of 18.46 μM.

Industry

In industrial applications, this compound is employed in the synthesis of specialty chemicals and materials that require enhanced stability and performance due to its unique chemical properties.

Comparative Analysis with Analog Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 4-Fluorobenzaldehyde | Moderate cytotoxicity | N/A |

| This compound | Enhanced metabolic stability; tracer for studies | N/A |

| 4-Fluorobenzaldehyde Thiosemicarbazone | Significant cytotoxic effects against PC-3 cells | 18.46 |

Cytotoxicity in Cancer Cells

A study explored the cytotoxic effects of derivatives related to 4-Fluorobenzaldehyde. The thiosemicarbazone derivative demonstrated significant apoptotic effects on prostate cancer cells through mechanisms such as caspase activation and increased p53 levels.

Pharmacokinetic Studies

Research utilizing this compound has focused on its role as a tracer in pharmacokinetic studies. These studies investigate how the compound behaves within biological systems over time and how it affects enzymatic reactions due to the substitution of hydrogen with deuterium.

Wirkmechanismus

The mechanism of action of 4-Fluorobenzaldehyde-2,3,5,6-D4 is primarily related to its role as a deuterated analog. The presence of deuterium atoms can influence the compound’s metabolic and pharmacokinetic properties by altering the rate of enzymatic reactions and reducing the rate of metabolic degradation. This makes it a valuable tool in drug development and metabolic studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorobenzaldehyde: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.

2,3,5,6-Tetradeuterio-4-fluorobenzyl alcohol: A reduced form of 4-Fluorobenzaldehyde-2,3,5,6-D4.

4-Fluorobenzoic acid: An oxidized form of this compound

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic pathways and drug development. The deuterium atoms help in tracking the compound’s behavior in biological systems and can lead to the development of drugs with improved stability and efficacy .

Biologische Aktivität

4-Fluorobenzaldehyde-2,3,5,6-D4 (CAS Number: 93111-27-4) is a deuterated derivative of 4-fluorobenzaldehyde, which has garnered attention in various fields of research due to its unique chemical properties and biological activities. The incorporation of deuterium enhances its metabolic stability and alters its pharmacokinetic profile, making it a valuable compound in drug development and biochemical studies.

- Molecular Formula : C7H4D4FO

- Molecular Weight : 128.137 g/mol

- Density : Not Available

- Boiling Point : Not Available

- Melting Point : Not Available

The biological activity of this compound primarily stems from its role as a deuterated analog. The presence of deuterium can influence enzymatic reactions and metabolic pathways by:

- Reducing the rate of metabolic degradation.

- Altering the pharmacokinetics of drugs.

- Serving as a tracer in metabolic studies to track the incorporation and transformation of compounds in biological systems .

Anticancer Properties

Recent studies have explored the cytotoxic effects of derivatives related to 4-Fluorobenzaldehyde. For instance, a thiosemicarbazone derivative (4-FTSC) demonstrated significant antiproliferative effects against prostate cancer cells (PC-3), with an IC50 value of 18.46 μM. The compound induced apoptotic changes, including:

- Morphological alterations typical of apoptosis.

- Activation of caspases (caspase-3/-7) through intrinsic pathways.

- Increase in p53 levels associated with mitochondrial impairment .

Metabolic Studies

The deuterated nature of 4-Fluorobenzaldehyde allows for detailed metabolic studies. It serves as a tracer to investigate:

- The incorporation of deuterated compounds into biological systems.

- The effects on enzymatic activity and metabolic pathways due to the substitution of hydrogen with deuterium .

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells :

- Pharmacokinetic Studies :

Comparative Analysis with Analog Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 4-Fluorobenzaldehyde | Moderate cytotoxicity | N/A |

| This compound | Enhanced metabolic stability; tracer for studies | N/A |

| 4-Fluorobenzaldehyde Thiosemicarbazone (4-FTSC) | Significant cytotoxic effects against PC-3 cells | 18.46 |

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQXIWFBQSVDPP-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.